molecular formula C10H12O2S B11947537 {[(1E)-1-Propenylsulfonyl]methyl}benzene

{[(1E)-1-Propenylsulfonyl]methyl}benzene

Cat. No.: B11947537
M. Wt: 196.27 g/mol
InChI Key: MVBQPIQLZUPXLX-KRXBUXKQSA-N
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Description

{[(1E)-1-Propenylsulfonyl]methyl}benzene is an organic compound that features a benzene ring substituted with a propenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(1E)-1-Propenylsulfonyl]methyl}benzene typically involves the reaction of benzene with propenylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

{[(1E)-1-Propenylsulfonyl]methyl}benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for bromination and nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfides

    Substitution: Brominated or nitrated derivatives of this compound

Scientific Research Applications

Chemistry

In chemistry, {[(1E)-1-Propenylsulfonyl]methyl}benzene is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of sulfonyl-containing compounds on biological systems. It may serve as a model compound to investigate the interactions between sulfonyl groups and biological molecules.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of {[(1E)-1-Propenylsulfonyl]methyl}benzene involves its interaction with molecular targets through its sulfonyl group. The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Benzene: The parent compound, benzene, lacks the sulfonyl group and has different reactivity and applications.

    Toluene: Toluene has a methyl group instead of a propenylsulfonyl group, leading to different chemical properties.

    Cumene: Cumene contains an isopropyl group, which also results in distinct reactivity compared to {[(1E)-1-Propenylsulfonyl]methyl}benzene.

Uniqueness

The presence of the propenylsulfonyl group in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential applications in various fields. This distinguishes it from other benzene derivatives and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

[(E)-prop-1-enyl]sulfonylmethylbenzene

InChI

InChI=1S/C10H12O2S/c1-2-8-13(11,12)9-10-6-4-3-5-7-10/h2-8H,9H2,1H3/b8-2+

InChI Key

MVBQPIQLZUPXLX-KRXBUXKQSA-N

Isomeric SMILES

C/C=C/S(=O)(=O)CC1=CC=CC=C1

Canonical SMILES

CC=CS(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

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